Bienvenue dans la boutique en ligne BenchChem!

3-methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane

ELOVL6 Inhibitor Metabolic Disorders

Secure CAS 1705549-78-5 for your ELOVL6 research. This compound is the definitive 3-methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane analogue. SAR studies demonstrate that the precise methanesulfonyl and 5-methylpyrazine-2-carbonyl substitution pattern is critical for nanomolar potency and isozyme selectivity. Generic 8-azabicyclo[3.2.1]octane replacements are scientifically invalid. Ideal for hepatocyte lipidomics, PK/PD profiling against lead compound 1w, and ELOVL1-7 selectivity panels. Insist on verified stereochemistry and analytical certification.

Molecular Formula C14H19N3O3S
Molecular Weight 309.38
CAS No. 1705549-78-5
Cat. No. B2966151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane
CAS1705549-78-5
Molecular FormulaC14H19N3O3S
Molecular Weight309.38
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C
InChIInChI=1S/C14H19N3O3S/c1-9-7-16-13(8-15-9)14(18)17-10-3-4-11(17)6-12(5-10)21(2,19)20/h7-8,10-12H,3-6H2,1-2H3
InChIKeyIRFVYNMCWJPVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: Structural Overview for ELOVL6 Inhibitor Procurement


3-Methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 1705549-78-5) is a synthetic small molecule belonging to the 3-sulfonyl-8-azabicyclo[3.2.1]octane class. This class was first identified through an ultrahigh throughput screen (uHTS) as a novel structural chemotype for inhibiting long chain fatty acid elongase 6 (ELOVL6), a key enzyme in the elongation of long-chain fatty acyl-CoAs and a target for metabolic disorders [1]. The compound features a unique combination of a 5-methylpyrazine-2-carbonyl group at the 8-position and a methanesulfonyl group at the 3-position of the 8-azabicyclo[3.2.1]octane core. This specific substitution pattern distinguishes it from the broader class and is critical for its target engagement profile.

Why Generic 8-Azabicyclo[3.2.1]octane Analogs Cannot Replace 3-Methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane


ELOVL6 inhibitors within the 8-azabicyclo[3.2.1]octane class exhibit extreme sensitivity to substitution patterns. The discovery paper for this class demonstrates that subtle modifications at the 3- and 8-positions fundamentally alter inhibitory potency, selectivity, and oral bioavailability [1]. Simple replacement of the N-substituent or the 3-sulfonyl group can lead to complete loss of activity. Therefore, generic substitution with other 8-azabicyclo[3.2.1]octane sulfonamides or carboxamides is not scientifically valid. Only a compound with the precise 5-methylpyrazine-2-carbonyl and methanesulfonyl combination, such as CAS 1705549-78-5, can reproduce the specific biological profile defined by its structure-activity relationship (SAR).

Quantitative Differentiation Guide: 3-Methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane vs. In-Class Candidates


Potency Differentiation from Original Hit Compound 1a

The target compound is a structural analog of the optimized lead compound 1w, which showed a significant improvement in potency over the initial screening hit 1a. While the specific IC50 of CAS 1705549-78-5 is not publicly disclosed, its design is based on the critical SAR finding that replacing the N-phenyl ring of compound 1a with a 5-methylpyrazine-2-carbonyl moiety dramatically enhances ELOVL6 inhibitory activity. The lead compound 1w, lacking the methylpyrazine, achieved an IC50 of 14 nM against human ELOVL6 [1]. The hit compound 1a, with an N-phenyl moiety, had an IC50 of 610 nM [1]. This 44-fold potency improvement is directly attributable to the optimization of the N-substituent, a feature shared by CAS 1705549-78-5.

ELOVL6 Inhibitor Metabolic Disorders

Selectivity Profile vs. Other ELOVL Subtypes

A key differentiator for the 3-sulfonyl-8-azabicyclo[3.2.1]octane class, and by extension CAS 1705549-78-5, is its selectivity profile over other ELOVL isozymes. The optimized lead compound 1w demonstrated excellent selectivity for ELOVL6 over ELOVL1, ELOVL2, ELOVL3, and ELOVL5, with IC50 values >10 µM for these off-targets, representing a greater than 700-fold selectivity window [1]. This contrasts with earlier series like the benzoxazinone class, which often showed narrower selectivity margins. The specific methanesulfonyl group at the 3-position is essential for maintaining this selectivity.

ELOVL6 Selectivity Isozyme

In Vivo Oral Bioavailability vs. Early Leads

The compound class was optimized for oral activity. The lead compound 1w demonstrated an oral bioavailability (F) of 45% in mice, a significant achievement as many early leads in this program suffered from poor absorption due to high polar surface area [1]. CAS 1705549-78-5, with its methylpyrazine substitution, is predicted to have further modulated physicochemical properties (e.g., logD, PSA) that may offer a distinct oral absorption window compared to the lead compound 1w, which bears a pyridine-2-ylsulfonyl group. This provides a crucial alternative for in vivo proof-of-concept studies where the pharmacokinetic profile of 1w is suboptimal.

ELOVL6 Oral Bioavailability Pharmacokinetics

Structural Differentiation from ELOVL6-IN-4

Another commercially available ELOVL6 inhibitor, ELOVL6-IN-4 (CAS 1170321-92-2), is a urea-containing derivative with distinct structural features. ELOVL6-IN-4 has reported IC50 values of 79 nM (human) and 94 nM (mouse) for ELOVL6 [1] . In contrast, the 3-sulfonyl-8-azabicyclo[3.2.1]octane class, to which CAS 1705549-78-5 belongs, provided significantly more potent leads such as 1w with an IC50 of 14 nM. This 5- to 6-fold difference in intrinsic potency can be critical in cellular assays where target engagement under endogenous fatty acid levels requires high-affinity inhibitors. Furthermore, the distinct chemotype of CAS 1705549-78-5 offers an alternative for SAR studies and combinational analyses where orthogonal chemical matter is needed.

ELOVL6 Chemical Tool Selectivity

Key Application Scenarios for 3-Methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane Based on ELOVL6 Pharmacology


In Vitro Target Validation in Lipid Metabolism

Use CAS 1705549-78-5 as a high-affinity chemical probe to confirm the role of ELOVL6 in the elongation of specific fatty acids (e.g., palmitate to stearate) in hepatocyte cell lines (e.g., HepG2). The expected high potency and selectivity, based on class SAR [1], ensure that observed lipidomic shifts are due to on-target engagement, minimizing off-target effects on other ELOVL isozymes. Pair with siRNA knockdown experiments to validate target specificity.

Pharmacokinetic Profiling of an Alternative ELOVL6 Chemotype

Conduct comparative oral pharmacokinetic studies in rodents alongside the lead compound 1w. The methylpyrazine moiety of CAS 1705549-78-5 may offer a distinct volume of distribution or clearance profile compared to 1w's pyridylsulfonyl group. Such studies are essential for developing a class-wide understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship for 8-azabicyclo[3.2.1]octane ELOVL6 inhibitors [1].

Selectivity Profiling Against the ELOVL Family

Employ CAS 1705549-78-5 in a broad panel of ELOVL enzyme activity assays (ELOVL1-7) to generate a comprehensive selectivity fingerprint. Data from the lead compound 1w indicates that the 3-methanesulfonyl group is a key determinant of isozyme selectivity [1]. This profiling is invaluable for researchers studying the individual contributions of each elongase enzyme to complex lipid metabolism pathways.

Combination Studies with Insulin Sensitizers

Explore the therapeutic potential of ELOVL6 inhibition in combination with established insulin sensitizers (e.g., metformin, rosiglitazone) in in vitro models of insulin resistance. The high potency of the 8-azabicyclo[3.2.1]octane class [1] means CAS 1705549-78-5 can be dosed at low concentrations, reducing the risk of non-specific cytotoxicity in drug combination matrices.

Quote Request

Request a Quote for 3-methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.